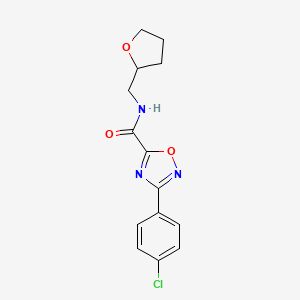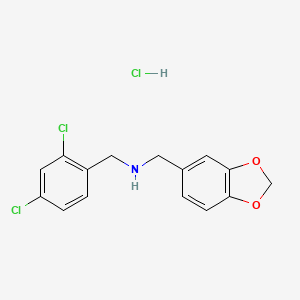![molecular formula C23H29N3O2 B5349729 (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, also known as SBPFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by targeting the epidermal growth factor receptor (EGFR). In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide is complex and depends on the specific target receptor or enzyme. In general, this compound acts as a competitive inhibitor of its target, binding to the receptor or enzyme and preventing the binding of the natural ligand or substrate. This leads to a decrease in the activity of the target, which can result in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target receptor or enzyme. In general, this compound has been found to modulate the activity of various neurotransmitter receptors, including the 5-HT2C receptor, the dopamine D2 receptor, and the nicotinic acetylcholine receptor. This compound has also been shown to inhibit the activity of EGFR, which is involved in cell proliferation and survival. These effects can result in changes in mood, appetite, anxiety, and cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide for lab experiments is its high selectivity for specific target receptors or enzymes. This allows researchers to study the effects of this compound on specific physiological or biochemical pathways without interfering with other pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several future directions for the study of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. One area of interest is the development of more potent and selective analogs of this compound for use in scientific research and drug discovery. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Finally, the study of the mechanism of action of this compound and its effects on specific physiological and biochemical pathways is an ongoing area of research.
Méthodes De Synthèse
The synthesis of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-sec-butylphenol, which is reacted with ethylene oxide to form 2-(4-sec-butylphenoxy)ethanol. This intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to form (2-(4-sec-butylphenoxy)ethyl)-1H-benzimidazole-2-carboxylic acid. The final step involves the reaction of this intermediate with formic acid to form this compound.
Propriétés
IUPAC Name |
N-[3-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-18(2)19-10-12-20(13-11-19)28-16-15-26-22-8-5-4-7-21(22)25-23(26)9-6-14-24-17-27/h4-5,7-8,10-13,17-18H,3,6,9,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQZGBVRXVKOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5349689.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)